Cas no 85118-07-6 (3,4-Difluorobenzophenone)

3,4-Difluorobenzophenone structure
3,4-Difluorobenzophenone structure
Product Name:3,4-Difluorobenzophenone
Numero CAS:85118-07-6
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD00009892
CID:60839
PubChem ID:24857436
Update Time:2025-05-24

3,4-Difluorobenzophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • (3,4-Difluorophenyl)(phenyl)methanone
    • 3,4-Difluorobenzophenone
    • (3,4-difluorophenyl)-phenylmethanone
    • DiMethylglyoxiMe
    • (3,4-Difluorophenyl)phenylmethanone
    • Methanone, (3,4-difluorophenyl)phenyl-
    • ZJTYHSBOZAQQGF-UHFFFAOYSA-N
    • (3,4-DIFLUORO-PHENYL)-PHENYL-METHANONE
    • 3,4-difluorophenyl phenyl ketone
    • PubChem4220
    • SBB067425
    • PC2694
    • TRA0047548
    • VZ25518
    • M
    • (3,4-Difluorophenyl)phenylmethanone (ACI)
    • NS-02554
    • (3,4-Difluorophenyl)(phenyl)methanone #
    • SY036775
    • DB-021887
    • J-501095
    • N11928
    • D3576
    • MFCD00009892
    • 3,4-Difluorobenzophenone, 98%
    • CS-W014804
    • DTXSID80234245
    • AKOS005257890
    • NS00065138
    • EINECS 285-659-4
    • SCHEMBL332679
    • AC-1570
    • 85118-07-6
    • MDL: MFCD00009892
    • Inchi: 1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
    • Chiave InChI: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(F)C(F)=CC=1)C1C=CC=CC=1
    • BRN: 7808356

Proprietà calcolate

  • Massa esatta: 218.05400
  • Massa monoisotopica: 218.054321
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 248
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 1.2543 (estimate)
  • Punto di fusione: 53.0 to 57.0 deg-C
  • Punto di ebollizione: 314.2 °C at 760 mmHg
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.559
  • PSA: 17.07000
  • LogP: 3.19580
  • Solubilità: Non determinato

3,4-Difluorobenzophenone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT

3,4-Difluorobenzophenone Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

3,4-Difluorobenzophenone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
002082-1g
3,4-Difluorobenzophenone
85118-07-6 98%
1g
£10.00 2022-03-01
Fluorochem
002082-10g
3,4-Difluorobenzophenone
85118-07-6 98%
10g
£40.00 2022-03-01
Fluorochem
002082-50g
3,4-Difluorobenzophenone
85118-07-6 98%
50g
£159.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D111816-1g
3,4-Difluorobenzophenone
85118-07-6 98%
1g
¥73.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D111816-5g
3,4-Difluorobenzophenone
85118-07-6 98%
5g
¥97.90 2023-09-03
Alichem
A019112789-100g
(3,4-Difluorophenyl)(phenyl)methanone
85118-07-6 95%
100g
$324.36 2023-08-31
Chemenu
CM157295-100g
3,4-Difluorobenzophenone
85118-07-6 95%
100g
$286 2021-06-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004207-1g
3,4-Difluorobenzophenone
85118-07-6 98%
1g
¥48 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004207-5g
3,4-Difluorobenzophenone
85118-07-6 98%
5g
¥77 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
290238-25G
3,4-Difluorobenzophenone
85118-07-6 98%
25G
¥1584.62 2022-02-24

3,4-Difluorobenzophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chloro(η3-2-propen-… Solvents: Toluene ,  Water ;  15 h, rt
Riferimento
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature
Lei, Peng; Meng, Guangrong ; Ling, Yun; An, Jie ; Nolan, Steven P. ; et al, Organic Letters, 2017, 19(24), 6510-6513

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  rt; 15 h, 60 °C
Riferimento
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides
Lei, Peng; Meng, Guangrong ; Ling, Yun; An, Jie ; Szostak, Michal, Journal of Organic Chemistry, 2017, 82(13), 6638-6646

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  rt; 15 h, 65 °C
Riferimento
N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N-C(O) Cleavage
Meng, Guangrong ; Lalancette, Roger; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(17), 4656-4659

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: 2-Methyltetrahydrofuran ;  15 h, 23 °C
Riferimento
2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Amide and Ester Suzuki-Miyaura Cross-Coupling by N-C/O-C Cleavage
Lei, Peng; Ling, Yun; An, Jie; Nolan, Steven P.; Szostak, Michal, Advanced Synthesis & Catalysis, 2019, 361(24), 5654-5660

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  rt; 15 h, 60 °C
Riferimento
General Method for the Suzuki-Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes
Lei, Peng; Meng, Guangrong ; Szostak, Michal, ACS Catalysis, 2017, 7(3), 1960-1965

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  15 h, 80 °C
Riferimento
N-acylphthalimides: efficient acyl coupling reagents in Suzuki-Miyaura cross-coupling by N-C cleavage catalyzed by Pd-PEPPSI precatalysts
Rahman, Mahbubur Md.; Buchspies, Jonathan; Szostak, Michal, Catalysts, 2019, 9(2), 129/1-129/11

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: Chloroform ;  3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation
He, Chao; Zhang, Xiaohui; Huang, Ruofeng; Pan, Jing; Li, Jiaqiang; et al, Tetrahedron Letters, 2014, 55(32), 4458-4462

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  rt; 15 h, 80 °C; 80 °C → rt
Riferimento
N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N-C(O) Cross-Coupling by Nlp to Ar Conjugation Switch
Buchspies, Jonathan; Rahman, Mahbubur Md.; Szostak, Roman; Szostak, Michal, Organic Letters, 2020, 22(12), 4703-4709

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Boric acid (H3BO3) ,  Dichlorobis(tricyclohexylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 120 °C
Riferimento
Suzuki-Miyaura Cross-Coupling of Amides using Well-Defined, Air-Stable [(PR3)2Pd(II)X2] Precatalysts
Ma, Siyue; Zhou, Tongliang; Li, Guangchen; Szostak, Michal, Advanced Synthesis & Catalysis, 2020, 362(9), 1887-1892

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  15 h, 23 °C
Riferimento
Suzuki-Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C-N and C-O bonds
Lei, Peng; Meng, Guangrong; Shi, Shicheng; Ling, Yun; An, Jie; et al, Chemical Science, 2017, 8(9), 6525-6530

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: stereoisomer of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chl… Solvents: Tetrahydrofuran ;  rt; 15 h, 110 °C
Riferimento
Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage
Meng, Guangrong ; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(13), 3596-3599

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene ;  15 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Sterically-controlled intermolecular Friedel-Crafts acylation with twisted amides via selective N-C cleavage under mild conditions
Liu, Yongmei; Meng, Guangrong; Liu, Ruzhang; Szostak, Michal, Chemical Communications (Cambridge, 2016, 52(41), 6841-6844

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Water ,  Sodium dodecylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, rt
Riferimento
Direct Dehydrogenative Access to Unsymmetrical Phenones
Yu, Congjun; Huang, Raolin; Patureau, Frederic W., Angewandte Chemie, 2022, 61(20),

3,4-Difluorobenzophenone Raw materials

3,4-Difluorobenzophenone Preparation Products

3,4-Difluorobenzophenone Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85118-07-6)3,4-Difluorobenzophenone
Numero d'ordine:A19681
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 16:01
Prezzo ($):387.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85118-07-6)3,4-二氟二苯酮
Numero d'ordine:LE2471867
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:40
Prezzo ($):discuss personally
Email:18501500038@163.com

3,4-Difluorobenzophenone Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85118-07-6)3,4-Difluorobenzophenone
A19681
Purezza:99%
Quantità:500g
Prezzo ($):387.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85118-07-6)3,4-二氟二苯酮
LE2471867
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email